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Compound of Interest

Compound Name: 2-Chloro-4-iodo-6-methylphenol

Cat. No.: B1489968 Get Quote

The unequivocal identification of a molecule begins with a thorough understanding of its

structure. 2-Chloro-4-iodo-6-methylphenol is a substituted aromatic ring with five distinct non-

hydrogen substituents: a hydroxyl group (-OH), a methyl group (-CH₃), a chlorine atom (-Cl),

and an iodine atom (-I). Each of these groups exerts a unique electronic influence (both

inductive and resonance effects) on the aromatic ring, which is fundamental to interpreting the

resulting spectral data.

The IUPAC name for this compound is 2-chloro-4-iodo-6-methylphenol.[1] Its molecular

formula is C₇H₆ClIO, yielding a molecular weight of approximately 268.48 g/mol .[1][2]

To facilitate discussion, the atoms in the molecule are numbered as shown in the diagram

below.

Caption: Numbering scheme for 2-Chloro-4-iodo-6-methylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of

a molecule. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice

for many organic compounds due to its excellent dissolving power and ease of removal.[3]

However, for phenols, the hydroxyl proton signal can be broad and its chemical shift variable.
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Deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent alternative as it forms a

hydrogen bond with the phenolic proton, resulting in a sharper, more defined signal.[3]

General Experimental Protocol: NMR Sample
Preparation and Acquisition
The integrity of NMR data is contingent upon a meticulous experimental approach. The

following protocol ensures high-quality, reproducible results.
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Sample Preparation

Data Acquisition

1. Weigh ~5-10 mg of
2-Chloro-4-iodo-6-methylphenol

2. Dissolve in ~0.7 mL of
deuterated solvent (e.g., CDCl3)

3. Add internal standard
(e.g., TMS)

4. Transfer solution to
a clean NMR tube

5. Insert tube into
NMR spectrometer

6. Lock and shim
the magnetic field

7. Acquire ¹H spectrum,
then ¹³C spectrum

8. Process data (Fourier transform,
phase correction, baseline correction)

Click to download full resolution via product page

Caption: Standard workflow for NMR data acquisition.
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¹H NMR Spectral Analysis (Predicted)
Based on the structure, we can predict the proton NMR spectrum. The molecule has three

distinct types of protons: two aromatic protons, a methyl group, and a hydroxyl proton.

Aromatic Protons (H3 & H5): These two protons are not chemically equivalent. H3 is ortho to

a chlorine and meta to an iodine atom. H5 is ortho to a methyl group and meta to the same

iodine atom. They will appear as distinct signals, likely as doublets due to coupling with each

other (a small meta-coupling, J ≈ 2-3 Hz). The electron-withdrawing nature of the iodine and

chlorine atoms will deshield these protons, shifting them downfield.

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear

as a single sharp peak (a singlet), as there are no adjacent protons to couple with.

Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly dependent on

solvent, concentration, and temperature. It will appear as a broad singlet. In a non-hydrogen

bonding solvent like CDCl₃, its position is less predictable. Adding a drop of D₂O would

cause this peak to disappear, a classic method for identifying exchangeable protons.[4]

Table 1: Predicted ¹H NMR Data for 2-Chloro-4-iodo-6-methylphenol
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

H3 7.4 - 7.6 Doublet (d) 1H

Deshielded by

adjacent I and Cl

atoms.

H5 7.0 - 7.2 Doublet (d) 1H
Less deshielded

than H3.

-OH
5.0 - 6.0

(variable)

Broad Singlet (br

s)
1H

Exchangeable

proton, position

is solvent-

dependent.

-CH₃ (C7) 2.2 - 2.4 Singlet (s) 3H

Typical range for

an aryl methyl

group.

Note: Predictions are based on standard chemical shift values and data from analogous

compounds like 2-chloro-4-methylphenol and other halophenols.[5][6]

¹³C NMR Spectral Analysis (Predicted)
The molecule has 7 carbon atoms, all in unique chemical environments, which should result in

7 distinct signals in the ¹³C NMR spectrum.

Aromatic Carbons (C1-C6): The chemical shifts are heavily influenced by the substituents.

C1 (ipso-OH): Strongly deshielded by the attached oxygen, appearing furthest downfield in

the aromatic region.

C2 (ipso-Cl) & C4 (ipso-I): The chemical shifts of carbons bonded to halogens are

complex. Chlorine causes a downfield shift, while the heavy iodine atom can cause an

upfield shift (the "heavy atom effect").

C6 (ipso-CH₃): The carbon bearing the methyl group will be downfield.
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C3 & C5: These carbons, bonded to hydrogen, will be influenced by their neighbors and

appear in the typical aromatic region.

Methyl Carbon (C7): This aliphatic carbon will appear significantly upfield, characteristic of

sp³ hybridized carbons.

Table 2: Predicted ¹³C NMR Data for 2-Chloro-4-iodo-6-methylphenol

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

C1 150 - 155
Ipso-carbon attached to the

electronegative -OH group.

C2 128 - 133 Ipso-carbon attached to Cl.

C3 138 - 142 Deshielded by adjacent iodine.

C4 85 - 95

Ipso-carbon attached to I;

significant heavy-atom

shielding effect.

C5 130 - 135 Aromatic CH.

C6 125 - 130
Carbon bearing the methyl

group.

C7 16 - 20 Aliphatic methyl carbon.

Note: Predictions are based on established principles and spectral data for related structures

like phenol and substituted chlorophenols.[7][8]

Mass Spectrometry (MS) Analysis
Mass spectrometry provides crucial information about a molecule's mass and fragmentation

pattern, confirming its molecular weight and offering clues to its structure.[9] Electron Ionization

(EI) is a common technique that generates a molecular ion and characteristic fragment ions.

Analysis of the Molecular Ion
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The exact mass of 2-Chloro-4-iodo-6-methylphenol (C₇H₆ClIO) is 267.91519 Da.[1] The

mass spectrum will show a molecular ion peak ([M]⁺) at m/z 268. A key feature will be the

isotopic pattern caused by chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl

(~24.2%). This results in a characteristic [M+2]⁺ peak that is approximately one-third the

intensity of the [M]⁺ peak, providing definitive evidence for the presence of a single chlorine

atom.

Predicted Fragmentation Pathway
Phenolic compounds exhibit characteristic fragmentation patterns in EI-MS.[10][11] For 2-
Chloro-4-iodo-6-methylphenol, the primary fragmentation events are expected to involve the

loss of substituents and cleavage of the aromatic ring.

[C₇H₆ClIO]⁺˙
m/z = 268

Molecular Ion

[C₆H₃ClIO]⁺˙
m/z = 253

Loss of -CH₃

- •CH₃

[C₇H₆ClO]⁺
m/z = 141
Loss of -I

- •I

[C₆H₃ClO]⁺
m/z = 126

Loss of -I, -CH₃

- •I

[C₆H₆Cl]⁺
m/z = 113

Loss of -I, -CO

- CO

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways in EI-MS.

Table 3: Predicted Key Fragments in the Mass Spectrum
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m/z Value Proposed Fragment Fragmentation Pathway

268/270 [C₇H₆ClIO]⁺˙ Molecular ion ([M]⁺, [M+2]⁺)

253/255 [C₆H₃ClIO]⁺˙
Loss of a methyl radical (-

•CH₃) from [M]⁺

141/143 [C₇H₆ClO]⁺
Loss of an iodine radical (-•I)

from [M]⁺

126/128 [C₆H₃ClO]⁺
Loss of a methyl radical from

the m/z 141 fragment

113/115 [C₆H₆Cl]⁺
Loss of carbon monoxide (-

CO) from the m/z 141 fragment

Conclusion
The structural elucidation of 2-Chloro-4-iodo-6-methylphenol is robustly achieved through the

combined application of NMR and MS. The predicted ¹H and ¹³C NMR spectra provide a

detailed map of the carbon-hydrogen framework, with chemical shifts and coupling patterns

reflecting the distinct electronic environments created by the halogen, methyl, and hydroxyl

substituents. Mass spectrometry confirms the molecular weight via the molecular ion and its

characteristic chlorine isotope pattern, while the fragmentation pattern provides corroborating

structural evidence. This guide serves as a comprehensive reference for the anticipated

spectral characteristics of this molecule, empowering researchers to confidently identify and

characterize it in complex research and development workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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